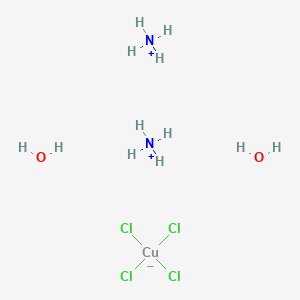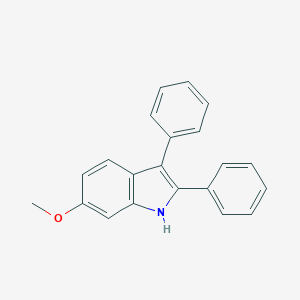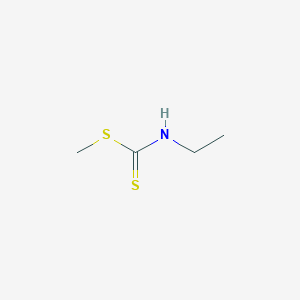
Methyl ethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethyldithiocarbamate is a type of dithiocarbamate . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are widely used in the vulcanization of rubber .
Synthesis Analysis
Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . Methyl dimethyldithiocarbamate can be prepared by methylation of the dithiocarbamate .Molecular Structure Analysis
Dithiocarbamates are described by invoking resonance structures that emphasize the pi-donor properties of the amine group . This bonding arrangement is indicated by a short C–N distance and the coplanarity of the NCS2 core as well as the atoms attached to N .Chemical Reactions Analysis
Dithiocarbamates are readily S-alkylated . Oxidation of dithiocarbamates gives the thiuram disulfide .Wirkmechanismus
The individual properties of the organotin (IV) and dithiocarbamate moieties in the hybrid complex form a synergy of action that stimulates increased biological activity . The biological effects of organotin compounds are believed to be influenced by the number of Sn-C bonds and the number and nature of alkyl or aryl substituents within the organotin structure .
Safety and Hazards
Zukünftige Richtungen
Dithiocarbamates have recently received attention as a therapeutic agent among organotin (IV) compounds . They have demonstrated interesting biological properties and have been recognized to possess diverse applications . Future research could explore the use of dithiocarbamate complexes in medical imaging .
Eigenschaften
CAS-Nummer |
13037-14-4 |
|---|---|
Produktname |
Methyl ethyldithiocarbamate |
Molekularformel |
C4H9NS2 |
Molekulargewicht |
135.3 g/mol |
IUPAC-Name |
methyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) |
InChI-Schlüssel |
PGUWOWZKJZKUGN-UHFFFAOYSA-N |
Isomerische SMILES |
CCN=C(S)SC |
SMILES |
CCNC(=S)SC |
Kanonische SMILES |
CCNC(=S)SC |
Andere CAS-Nummern |
13037-14-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






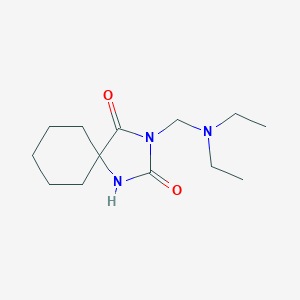
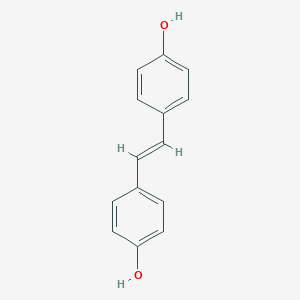
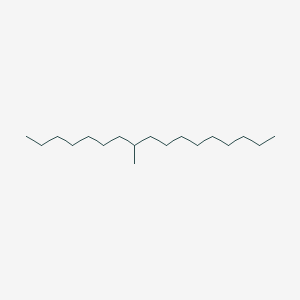
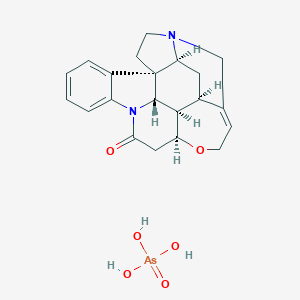

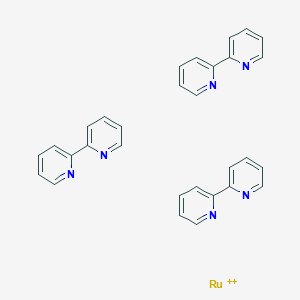

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)
